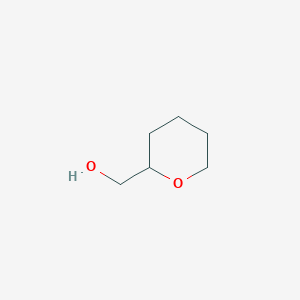

Tetrahydropyran-2-methanol

Description

Tetrahydropyran-2-methanol has been reported in Solanum lycopersicum with data available.

Structure

3D Structure

Propriétés

IUPAC Name |

oxan-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-5-6-3-1-2-4-8-6/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTONRWJLXYJBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870441 | |

| Record name | (Oxan-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Tetrahydropyran-2-methanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19849 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.1 [mmHg] | |

| Record name | Tetrahydropyran-2-methanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19849 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

100-72-1 | |

| Record name | 2-(Hydroxymethyl)tetrahydropyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydropyran-2-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRAHYDROPYRAN-2-METHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TETRAHYDROPYRAN-2-METHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Oxan-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydropyran-2-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROPYRAN-2-METHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR71SUM5E9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Tetrahydropyran-2-methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydropyran-2-methanol, a heterocyclic alcohol, is a valuable building block in organic synthesis and medicinal chemistry. Its structure, featuring a stable tetrahydropyran (B127337) ring and a reactive primary alcohol, makes it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its fundamental properties, spectroscopic data, synthesis, and key reactions, tailored for professionals in research and drug development.

Core Properties

The fundamental chemical and physical properties of this compound are summarized below.

Identifiers

| Identifier | Value |

| IUPAC Name | (Tetrahydro-2H-pyran-2-yl)methanol |

| Synonyms | 2-(Hydroxymethyl)tetrahydropyran, 2-Tetrahydropyranyl methanol |

| CAS Number | 100-72-1 |

| Molecular Formula | C₆H₁₂O₂ |

| Molecular Weight | 116.16 g/mol |

| InChI | InChI=1S/C6H12O2/c7-5-6-3-1-2-4-8-6/h6-7H,1-5H2 |

| InChIKey | ROTONRWJLXYJBD-UHFFFAOYSA-N |

| SMILES | C1CCOC(C1)CO |

Physical Properties

| Property | Value | Reference(s) |

| Appearance | Clear, colorless liquid | [Alfa Aesar MSDS] |

| Boiling Point | 187 °C (at 760 mmHg) | [1][2] |

| Melting Point | < -70 °C | [3] |

| Density | 1.027 g/mL at 25 °C | [1][2] |

| Refractive Index (n²⁰/D) | 1.458 | [1][2] |

| Vapor Pressure | 0.4 mmHg at 20 °C | [2] |

| Vapor Density | 4.02 (vs air) | [2] |

| Flash Point | 76 °C (168.8 °F) - closed cup | [2] |

| Solubility | Soluble in water | [4] |

Chemical and Safety Properties

| Property | Description | Reference(s) |

| Chemical Reactivity | Can undergo typical alcohol reactions such as esterification, etherification, and nucleophilic substitution. It is incompatible with strong oxidizing agents. | [1][4] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [2] |

| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [2] |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. | [5] |

Spectroscopic Data

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~4.01 | Multiplet, 1H (CH-O) |

| ~3.53 | Multiplet, 2H (CH₂-O) |

| ~3.46 | Multiplet, 2H (CH₂-OH) |

| ~1.86 - 1.32 | Multiplets, 6H (ring CH₂) |

Note: Shifts are approximate and may vary depending on the solvent and instrument.

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~78.0 | CH-O |

| ~68.0 | CH₂-O |

| ~65.0 | CH₂-OH |

| ~30.0 | Ring CH₂ |

| ~26.0 | Ring CH₂ |

| ~23.0 | Ring CH₂ |

Note: These are approximate predicted values and should be confirmed with experimental data.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretch (alcohol) |

| ~2930, 2850 | C-H stretch (alkane) |

| ~1090 | C-O stretch (ether) |

| ~1040 | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is characterized by the following key fragments:

| m/z | Proposed Fragment |

| 116 | [M]⁺ (Molecular ion) |

| 98 | [M - H₂O]⁺ |

| 85 | [M - CH₂OH]⁺ |

| 84 | [M - CH₃OH]⁺ |

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation

A common laboratory-scale synthesis involves the catalytic hydrogenation of 3,4-dihydro-2H-pyran-2-methanol.

Methodology:

-

Catalyst Preparation: In an inert atmosphere, commercial Raney® Nickel slurry (approximately 1-5 g per 10 g of substrate) is carefully washed with anhydrous ethanol to remove any residual water.

-

Reaction Setup: A high-pressure reactor (e.g., a Parr hydrogenator) is charged with 3,4-dihydro-2H-pyran-2-methanol and anhydrous ethanol as the solvent. The prepared Raney® Nickel catalyst is then added to the reactor.

-

Hydrogenation: The reactor is sealed and purged with an inert gas (e.g., Nitrogen or Argon) before being pressurized with hydrogen gas to 2-5 atmospheres. The reaction mixture is stirred vigorously at room temperature for 4-6 hours, with the progress monitored by techniques such as TLC or GC-MS.

-

Work-up: Upon completion, the reactor is carefully depressurized and the hydrogen is replaced with an inert gas. The reaction mixture is filtered through a pad of Celite® to remove the catalyst. Caution: The Raney® Nickel filter cake is pyrophoric and must be kept wet with a solvent like ethanol or water to prevent ignition upon exposure to air. The filter cake should be quenched immediately with water after filtration.

-

Isolation: The solvent is removed from the filtrate by rotary evaporation to yield the crude this compound.

-

Purification: If required, the product can be further purified by vacuum distillation or flash column chromatography.

Oxidation to Tetrahydropyran-2-carboxylic Acid using Jones Reagent

The primary alcohol of this compound can be oxidized to the corresponding carboxylic acid using Jones reagent.

Methodology:

-

Preparation of Jones Reagent: Chromium trioxide (CrO₃) is dissolved in water. Concentrated sulfuric acid is then added slowly to the solution while it is being cooled in an ice-water bath. This must be done with caution due to the exothermic nature of the dilution.

-

Reaction Setup: this compound is dissolved in acetone in a flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled to 0 °C in an ice bath.

-

Oxidation: The prepared Jones reagent is added dropwise to the stirred solution of the alcohol. The temperature should be carefully monitored and maintained below 20 °C during the addition. The reaction is typically accompanied by a color change from orange (Cr⁶⁺) to green (Cr³⁺). After the addition is complete, the mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up: The excess oxidant is quenched by the addition of a small amount of isopropanol until the green color persists. The acetone is then removed under reduced pressure.

-

Isolation: Water is added to the residue, and the mixture is subjected to an acid-base extraction. The aqueous layer is made basic with a suitable base (e.g., NaOH) and washed with an organic solvent (e.g., ethyl acetate) to remove any non-acidic impurities. The aqueous layer is then acidified with an acid (e.g., HCl) and the product, tetrahydropyran-2-carboxylic acid, is extracted with an organic solvent. The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed to yield the final product.

Applications in Research and Development

This compound is a key intermediate in several areas:

-

Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs). The tetrahydropyran motif is present in numerous natural products and drug molecules.

-

Organic Synthesis: The hydroxyl group can be used to introduce the tetrahydropyran moiety as a protecting group for other alcohols. It can also be a starting point for the elaboration of more complex side chains.

-

Polymer Chemistry: It can be used as a monomer or a modifier in the synthesis of specialty polymers and materials.

-

Flavor and Fragrance Industry: Derivatives of this compound can be utilized in the creation of unique flavor and fragrance profiles.[3]

Conclusion

This compound is a versatile and valuable chemical for researchers and professionals in drug development and organic synthesis. Its well-defined physical and chemical properties, along with established synthetic and reaction protocols, make it a reliable building block for the creation of complex molecular architectures. A thorough understanding of its characteristics, as detailed in this guide, is essential for its effective application in the laboratory.

References

An In-depth Technical Guide to Tetrahydropyran-2-methanol (CAS 100-72-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydropyran-2-methanol (THPM), with CAS number 100-72-1, is a versatile cyclic ether alcohol that serves as a crucial building block and intermediate in a multitude of chemical syntheses. Its unique structural features, including a stable tetrahydropyran (B127337) ring and a reactive primary hydroxyl group, make it an indispensable component in the pharmaceutical, flavor and fragrance, and polymer industries. In the realm of drug discovery and development, THPM and its derivatives are integral to the synthesis of a range of therapeutic agents, including antiviral and anticancer drugs. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound. It includes detailed experimental protocols for its synthesis and common reactions, extensive quantitative data, and visualizations of its role in synthetic pathways and the mechanisms of action of drugs derived from it.

Chemical and Physical Properties

This compound is a colorless liquid with a mild odor. Its physical and chemical properties are summarized in the tables below, providing a ready reference for laboratory and industrial applications.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 100-72-1 | [1][2] |

| Molecular Formula | C₆H₁₂O₂ | [1][2] |

| Molecular Weight | 116.16 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 187 °C (lit.) | [1][3] |

| Melting Point | < -70 °C | [1] |

| Density | 1.027 g/mL at 25 °C (lit.) | [1][3] |

| Refractive Index (n20/D) | 1.458 (lit.) | [1] |

| Vapor Pressure | 0.4 mmHg at 20 °C | [1] |

| Flash Point | 76 °C (168.8 °F) - closed cup | [1][2] |

| Solubility | Soluble in water, ethanol, diethyl ether, and dichloromethane. | [4] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Peaks and Assignments | Reference(s) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.01 (m, 1H, O-CH-CH₂), 3.53 (m, 1H, O-CH₂), 3.51 (m, 1H, O-CH₂), 3.46 (m, 1H, CH₂OH), 3.42 (m, 1H, CH₂OH), 3.21 (m, 1H, O-CH-CH₂), 1.85 (m, 1H, ring CH₂), 1.54 (m, 4H, ring CH₂), 1.32 (m, 1H, ring CH₂) | [5] |

| ¹³C NMR (CDCl₃) | δ (ppm): 78.1 (O-CH-CH₂OH), 68.2 (O-CH₂), 65.9 (CH₂OH), 29.8 (ring CH₂), 25.9 (ring CH₂), 23.2 (ring CH₂) | [6] |

| Infrared (IR) | ν (cm⁻¹): 3400 (O-H stretch, broad), 2930 (C-H stretch), 1090 (C-O stretch) | [7] |

| Mass Spectrometry (EI) | m/z: 116 (M⁺), 85 ([M-CH₂OH]⁺), 57, 41 | [4] |

Synthesis and Purification

The synthesis of this compound can be achieved through various routes. A common and effective laboratory-scale method involves the reduction of 3,4-dihydro-2H-pyran-2-carboxaldehyde.

Experimental Protocol: Synthesis via Reduction

Reaction: Reduction of 3,4-dihydro-2H-pyran-2-carboxaldehyde to this compound.

Materials:

-

3,4-dihydro-2H-pyran-2-carboxaldehyde

-

Sodium borohydride (B1222165) (NaBH₄)

-

Methanol

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 11.2 g (0.1 mol) of 3,4-dihydro-2H-pyran-2-carboxaldehyde in 100 mL of methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 4.16 g (0.11 mol) of sodium borohydride in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Experimental Protocol: Purification by Fractional Distillation

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Heating mantle

-

Vacuum source (optional, for vacuum distillation)

Procedure:

-

Set up the fractional distillation apparatus.

-

Place the crude this compound in the round-bottom flask with a few boiling chips.

-

Heat the flask gently with the heating mantle.

-

Collect the fraction that distills at approximately 187 °C at atmospheric pressure. For a more efficient purification, vacuum distillation can be employed.

-

The purity of the collected fractions can be assessed by Gas Chromatography (GC) or NMR spectroscopy.

Applications in Organic Synthesis and Drug Development

This compound is a valuable building block in organic synthesis, primarily due to the presence of the reactive hydroxyl group and the stable tetrahydropyran ring.

Intermediate for Pharmaceutical Synthesis

The tetrahydropyran moiety is a common structural motif in a number of approved drugs.[8] Its incorporation can improve the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability.[8] this compound serves as a key intermediate in the synthesis of complex molecules, including antiviral and anticancer agents.[9]

Use as a Protecting Group

The hydroxyl group of an alcohol can be protected as a tetrahydropyranyl (THP) ether by reacting it with 3,4-dihydropyran under acidic conditions. While this compound itself is not the protecting agent, its structural core is the resulting protecting group. This protection strategy is widely used in multi-step organic synthesis due to the stability of THP ethers under a variety of non-acidic conditions.[10]

Experimental Protocol: Protection of an Alcohol with 3,4-Dihydropyran (Illustrative)

Reaction: Formation of a tetrahydropyranyl (THP) ether from an alcohol and 3,4-dihydropyran.

Materials:

-

Alcohol (e.g., benzyl (B1604629) alcohol)

-

3,4-Dihydro-2H-pyran (DHP)

-

Pyridinium p-toluenesulfonate (PPTS) or other acid catalyst

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the alcohol (1.0 mmol) in dry DCM (10 mL), add 3,4-dihydro-2H-pyran (1.2 mmol) and a catalytic amount of PPTS (0.1 mmol).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude THP-protected alcohol, which can be purified by column chromatography.

Role in the Mechanism of Action of Key Drugs

The tetrahydropyran scaffold is present in several clinically important drugs. Understanding the mechanism of action of these drugs provides insight into the utility of this chemical moiety in drug design.

Gilteritinib: An Anticancer Agent

Gilteritinib is a tyrosine kinase inhibitor used in the treatment of acute myeloid leukemia (AML) with FLT3 mutations.[11] The tetrahydropyran group in its structure contributes to its binding affinity and pharmacokinetic profile. Gilteritinib inhibits the FLT3 receptor tyrosine kinase, which is constitutively active in certain forms of AML.[1] This inhibition blocks downstream signaling pathways, such as the PI3K/AKT, RAS/MAPK, and STAT5 pathways, leading to the induction of apoptosis in cancer cells.[1]

References

- 1. What is the mechanism of Gilteritinib Fumarate? [synapse.patsnap.com]

- 2. Molecular and cellular basis of praziquantel action in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 5. jadpro.com [jadpro.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Design, Synthesis, Biological Evaluation and X-ray Structural Studies of HIV-1 Protease Inhibitors Containing Substituted Fused-Tetrahydropyranyl Tetrahydrofuran as P2-Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. img01.pharmablock.com [img01.pharmablock.com]

- 9. chemimpex.com [chemimpex.com]

- 10. What is Darunavir used for? [synapse.patsnap.com]

- 11. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

"Tetrahydropyran-2-methanol" chemical structure and IUPAC name

This technical guide provides a comprehensive overview of Tetrahydropyran-2-methanol, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details its chemical identity, physicochemical properties, and key synthetic applications, including detailed experimental protocols.

Chemical Structure and IUPAC Nomenclature

This compound is a heterocyclic organic compound. Its structure consists of a saturated six-membered ring containing one oxygen atom, known as a tetrahydropyran (B127337) ring, substituted at the 2-position with a hydroxymethyl group.

The systematically assigned IUPAC name for this compound is (Tetrahydro-2H-pyran-2-yl)methanol . An alternative, and also accepted, IUPAC name is oxan-2-ylmethanol .[1][2][3]

The chemical structure can be represented by the following SMILES string: OCC1CCCCO1.[4][5]

Physicochemical Properties

This compound is a colorless liquid at room temperature.[2][6] Its key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 100-72-1 | [1][4][7][8][9] |

| Molecular Formula | C₆H₁₂O₂ | [1][4][7][8] |

| Molecular Weight | 116.16 g/mol | [4][7][9][10] |

| Density | 1.027 g/mL at 25 °C | [4][5][10] |

| Boiling Point | 187 °C | [4][6][10][11] |

| Refractive Index | n20/D 1.458 | [4][5][10] |

| Vapor Pressure | 0.4 mmHg at 20 °C | [4][5][10] |

| Flash Point | 76 °C (closed cup) | [5][10] |

| EC Number | 202-882-4 | [4][9][10] |

Experimental Protocols

This compound is a valuable building block in organic synthesis. Below are detailed methodologies for key reactions involving this compound.

Synthesis of (Tetrahydropyran-2-ylmethoxy)butanedioic Acid

This procedure outlines the esterification of this compound with succinic acid.

-

Reaction: this compound reacts with succinic acid in the presence of lithium succinate (B1194679) and a lanthanum catalyst to yield (tetrahydropyran-2-ylmethoxy)butanedioic acid.

-

Reagents:

-

This compound

-

Succinic acid

-

Lithium succinate

-

LaCl₃·1.8H₂O (Lanthanum chloride hydrate)

-

-

Procedure:

-

Combine this compound, succinic acid, and lithium succinate in a reaction vessel.

-

Add LaCl₃·1.8H₂O as the catalyst.

-

Heat the reaction mixture to 140 °C.

-

Maintain the temperature and stir for 19 hours.

-

-

Yield: This reaction has been reported to produce the desired product with a yield of 89%.[1][7]

Selective Hydrogenolysis to 1,6-Hexanediol (B165255)

1,6-Hexanediol is an important industrial chemical, and its synthesis from biomass-derived this compound is a significant area of research.

-

Reaction: The carbon-oxygen bond within the tetrahydropyran ring is selectively cleaved using hydrogenolysis to produce 1,6-hexanediol.

-

Catalyst: A bifunctional catalyst, such as Rhenium-promoted Rhodium on a carbon support (Rh-Re/C), is effective for this conversion.[8][9][12] The choice of carbon support can significantly impact the reaction rate.[12]

-

Procedure (Batch Reactor):

-

A 5% aqueous solution of this compound is prepared as the feedstock.

-

The Rh-Re/C catalyst is added to the feedstock in a pressure vessel.

-

The reactor is pressurized with hydrogen to 40 bar.

-

The reaction mixture is heated to 393 K (120 °C) and stirred.

-

The reaction progress can be monitored by taking samples over time and analyzing them via HPLC and GC.

-

-

Yield: High yields of 1,6-hexanediol, up to 84%, have been achieved with this method.[8][9]

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound.

Caption: A three-step synthetic pathway for the conversion of this compound to 1,6-Hexanediol.[3]

References

- 1. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. US2524503A - Preparation of this compound - Google Patents [patents.google.com]

- 5. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]

- 6. Tetrahydropyran synthesis [organic-chemistry.org]

- 7. guidechem.com [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 10. Production of 1,6-hexanediol from this compound by dehydration–hydration and hydrogenation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Synthesis of Tetrahydropyran-2-methanol from Dihydropyran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Tetrahydropyran-2-methanol from 3,4-dihydro-2H-pyran. The primary synthetic route involves a two-step process: the hydroformylation of dihydropyran to yield tetrahydropyran-2-carbaldehyde, followed by the selective hydrogenation of the aldehyde to the target alcohol. This document details the underlying reaction mechanisms, provides comprehensive experimental protocols, and presents quantitative data to support researchers in the practical application of this synthesis.

Synthetic Strategy Overview

The conversion of 3,4-dihydro-2H-pyran to this compound is a robust and widely utilized transformation in organic synthesis. The overall process can be visualized as follows:

In-Depth Technical Guide: Solubility of Tetrahydropyran-2-methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tetrahydropyran-2-methanol (THPM) in organic solvents. Due to a scarcity of published quantitative solubility data, this guide focuses on miscibility as a strong indicator of solubility. It also offers detailed experimental protocols for researchers to determine precise solubility parameters for their specific applications.

Solubility Profile of this compound

This compound (CAS No: 100-72-1) is a colorless liquid with a molecular formula of C6H12O2.[1] Its structure, featuring both a polar hydroxyl group and a non-polar cyclic ether backbone, suggests its potential for broad solubility across a range of solvents. While specific quantitative data is not extensively available in scientific literature, general observations indicate that it is soluble in most organic solvents and highly soluble in water.[1]

Miscibility in Common Organic Solvents

Based on its chemical structure and available qualitative data, the miscibility of this compound with various organic solvent classes can be inferred. The following table summarizes the expected miscibility. It is important to note that these are general predictions, and experimental verification is recommended for specific applications.

| Solvent Class | Representative Solvents | Expected Miscibility with THPM | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | The hydroxyl group of THPM can form hydrogen bonds with other alcohols, leading to high miscibility. |

| Ketones | Acetone, Methyl Ethyl Ketone | Miscible | The polar carbonyl group of ketones can interact with the polar groups of THPM. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | The ether linkage in THPM is similar to these solvents, promoting miscibility based on the "like dissolves like" principle. |

| Esters | Ethyl Acetate | Miscible | The ester group is polar enough to interact favorably with THPM. |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Miscible | These solvents have moderate polarity and can solvate THPM. |

| Aromatic Hydrocarbons | Toluene, Benzene | Likely Miscible to Soluble | The non-polar tetrahydropyran (B127337) ring can interact with aromatic rings, though the polar hydroxyl group may limit miscibility in some cases. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Likely Partially Miscible to Immiscible | The significant difference in polarity between the highly polar THPM and non-polar aliphatic hydrocarbons suggests limited miscibility. |

| Amides | Dimethylformamide (DMF) | Miscible | DMF is a polar aprotic solvent that is a good solvent for a wide range of organic molecules, including those with hydroxyl groups. |

| Water | Highly Soluble/Miscible[1] | The hydroxyl group allows for strong hydrogen bonding with water molecules. |

Experimental Protocols

For researchers requiring precise solubility data, the following experimental protocols provide a framework for determining both qualitative miscibility and quantitative solubility.

Protocol for Determining Miscibility

This protocol provides a straightforward method to visually assess the miscibility of this compound with a chosen organic solvent.[2]

Materials:

-

This compound (solute)

-

Organic solvent of interest (solvent)

-

Small, clear glass vials or test tubes with caps

-

Graduated pipettes or syringes

-

Vortex mixer or shaker

Procedure:

-

Preparation: Ensure all glassware is clean and dry to prevent contamination.

-

Initial Mixture: In a clear vial, add a known volume of the organic solvent (e.g., 2 mL).

-

Addition of Solute: To the same vial, add an equal volume of this compound (2 mL).

-

Mixing: Cap the vial securely and shake vigorously or vortex for 30-60 seconds to ensure thorough mixing.[3]

-

Observation: Allow the mixture to stand undisturbed for at least 5 minutes.[3]

-

Analysis: Observe the vial against a light source.

-

Miscible: The mixture appears as a single, clear, homogeneous phase with no visible interface.

-

Immiscible: Two distinct layers are visible.

-

Partially Miscible: The mixture may appear cloudy or form an emulsion that separates over time.

-

-

Confirmation: If immiscible, identify the layers by adding a small drop of one of the pure components and observing which layer it joins.

-

Record: Document the observations for each solvent tested.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This method is a classical approach to determine the equilibrium solubility of a liquid in a solvent at a specific temperature.

Materials:

-

This compound

-

Organic solvent

-

Temperature-controlled shaker bath or incubator

-

Analytical balance

-

Glass flasks with airtight stoppers

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Refractive Index measurement)

Procedure:

-

Preparation of Supersaturated Solution: In a series of flasks, add an excess amount of this compound to a known volume or mass of the organic solvent. The goal is to create a saturated solution with an excess of the solute.

-

Equilibration: Seal the flasks and place them in a temperature-controlled shaker bath set to the desired temperature. Allow the mixtures to equilibrate for an extended period (typically 24-72 hours) with constant agitation to ensure equilibrium is reached.

-

Phase Separation: After equilibration, stop the agitation and allow the excess undissolved this compound to settle. It is crucial that the temperature remains constant during this step.

-

Sampling: Carefully withdraw a sample from the clear, supernatant solvent phase using a syringe. Avoid disturbing the undissolved layer.

-

Filtration: Immediately filter the sample through a syringe filter into a pre-weighed vial. This step removes any undissolved micro-droplets.

-

Quantification: Accurately determine the mass or volume of the filtered sample. Analyze the concentration of this compound in the sample using a pre-calibrated analytical method (e.g., GC or HPLC).

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L, or mole fraction) based on the concentration determined in the analysis and the volume/mass of the sample.

-

Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

Visualizations

The following diagrams illustrate key workflows related to the solubility of this compound.

Caption: Logical workflow for selecting a suitable solvent for this compound.

Caption: Experimental workflow for the Shake-Flask solubility determination method.

References

A Technical Guide to the Spectral Analysis of Tetrahydropyran-2-methanol

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the nuclear magnetic resonance (NMR) and infrared (IR) spectral data of Tetrahydropyran-2-methanol. This document provides a detailed summary of quantitative spectral data, experimental protocols, and visual aids to facilitate a thorough understanding of the molecule's structural characterization.

Spectroscopic Data of this compound

The following sections present the ¹H NMR, ¹³C NMR, and IR spectral data for this compound (CAS No: 100-72-1), a valuable heterocyclic organic compound. The data is compiled from various reputable sources and presented in a clear, tabular format for ease of comparison and interpretation.

¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of each proton in the molecule.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Assignment | Chemical Shift (ppm) @ 399.65 MHz in CDCl₃[1] |

| A | 4.006 |

| B | 3.53 |

| C | 3.51 |

| D | 3.46 |

| E | 3.42 |

| F | 3.21 |

| G | 1.851 |

| J | 1.60 to 1.48 |

| K | 1.320 |

Note: The assignments A-K correspond to the different protons in the molecule. The provided data also indicates a coupling constant of J(B,C) = -11.5 Hz and J(B,E) = 3.8 Hz.

¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C2 | Data not explicitly found in search results |

| C3 | Data not explicitly found in search results |

| C4 | Data not explicitly found in search results |

| C5 | Data not explicitly found in search results |

| C6 | Data not explicitly found in search results |

| -CH₂OH | Data not explicitly found in search results |

Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound reveals characteristic absorption bands corresponding to its alcohol and ether functionalities.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 2600-3800 | O-H stretch | Broad band indicative of the alcohol hydroxyl group.[3] |

| 2600-3800 | C-H stretch | Signals corresponding to the stretching vibrations of C-H bonds.[3] |

Note: The provided data primarily focuses on the O-H and C-H stretching regions from gas-phase IR spectroscopy.[3] Additional data from techniques like ATR-IR and FTIR is available but specific peak values were not detailed in the snippets.[4]

Experimental Protocols

The following sections outline generalized experimental methodologies for acquiring NMR and IR spectra of organic compounds like this compound. These protocols are based on standard laboratory practices and information gathered from various sources.

NMR Spectroscopy Protocol

A general procedure for obtaining a high-resolution NMR spectrum is as follows:

-

Sample Preparation :

-

Dissolve approximately 5-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[5]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).[5]

-

Transfer the solution to a clean, dry 5 mm NMR tube.[5]

-

-

Instrument Setup :

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[5]

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[5]

-

Shim the magnetic field to achieve homogeneity and improve spectral resolution.[5]

-

-

Data Acquisition :

-

For ¹H NMR, a typical experiment involves a 90° pulse and acquisition of the free induction decay (FID).

-

For ¹³C NMR, a standard single-pulse experiment with proton decoupling is commonly used.[5] Due to the low natural abundance of ¹³C, a greater number of scans is required to achieve a good signal-to-noise ratio.[5]

-

-

Data Processing :

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorption mode.[5]

-

Apply a baseline correction to obtain a flat baseline.[5]

-

Reference the spectrum to the internal standard (TMS) or the residual solvent peak.[5]

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy Protocol

A common method for obtaining the IR spectrum of a liquid sample is Attenuated Total Reflectance (ATR) IR spectroscopy:

-

Instrument Setup :

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).[4]

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis :

-

Place a small drop of liquid this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample.

-

-

Data Processing :

-

The spectrometer software will automatically subtract the background spectrum from the sample spectrum.

-

The resulting spectrum will show the absorbance or transmittance of the sample as a function of wavenumber.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Data Visualization

Visual representations are crucial for understanding the relationships within the spectral data and the experimental workflow. The following diagrams are generated using the DOT language.

¹H NMR Connectivity Diagram

This diagram illustrates the key proton environments in this compound and their expected splitting patterns based on neighboring protons.

Caption: ¹H NMR scalar coupling network in this compound.

Spectral Analysis Workflow

This diagram outlines the logical progression from sample preparation to final structural elucidation using spectroscopic methods.

Caption: General workflow for spectroscopic analysis of an organic compound.

References

The Pivotal Role of Tetrahydropyran-2-methanol as a Chiral Building Block in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (B127337) (THP) moiety is a privileged scaffold in medicinal chemistry and natural product synthesis, prized for its conformational rigidity and favorable pharmacokinetic properties.[1] Among the vast library of THP-containing building blocks, tetrahydropyran-2-methanol stands out as a particularly versatile and valuable chiral precursor. Its bifunctional nature, possessing both a reactive hydroxyl group and a stable heterocyclic ring, allows for its incorporation into a wide array of complex molecular architectures. This technical guide provides an in-depth exploration of this compound's synthesis, applications, and the experimental methodologies that underpin its use as a cornerstone in stereoselective synthesis.

Synthetic Strategies for Enantiopure this compound

The preparation of enantiomerically pure this compound and its derivatives is paramount for its successful application in chiral synthesis. Several robust strategies have been developed, each offering distinct advantages in terms of scalability, stereocontrol, and substrate scope.

Hetero-Diels-Alder Reaction

The hetero-Diels-Alder (HDA) reaction is a powerful and atom-economical method for the construction of the dihydropyran ring system, which can be subsequently reduced to the desired tetrahydropyran.[1][2] A common approach involves the [4+2] cycloaddition of an α,β-unsaturated carbonyl compound (heterodiene) with an electron-rich alkene (dienophile).[2] For the synthesis of precursors to this compound, the dimerization of acrolein to 3,4-dihydro-2H-pyran-2-carboxaldehyde is a key transformation. This aldehyde can then be reduced to the corresponding alcohol.[1]

Prins Cyclization

The Prins cyclization, the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, is another cornerstone in the synthesis of substituted tetrahydropyrans.[3][4] The use of chiral catalysts, such as chiral thiourea (B124793) derivatives in combination with a chloride source, can facilitate highly enantioselective Prins cyclizations to yield chiral 4-chlorotetrahydropyran (B167756) derivatives.[5] These halogenated intermediates serve as versatile handles for further synthetic manipulations.

Enzymatic Resolution

For accessing enantiomerically pure forms of this compound, enzymatic resolution of a racemic precursor is a highly effective and widely employed strategy.[1] This method leverages the stereoselectivity of enzymes, typically lipases, to selectively acylate or hydrolyze one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. Porcine Pancreatic Lipase (PPL) is a commonly used enzyme for this purpose.[1]

Quantitative Data on Enantioselective Syntheses

The efficiency and stereoselectivity of the synthetic methods described above are critically evaluated through quantitative data, primarily reaction yields and enantiomeric excess (ee). The following tables summarize representative data for key transformations in the synthesis of chiral tetrahydropyran derivatives.

| Entry | Homoallylic Alcohol | Aldehyde | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | 1-phenyl-3-buten-1-ol (B1198909) | Formaldehyde | (R,R)-Thiourea Catalyst | Toluene (B28343) | 85 | >20:1 | 95 |

| 2 | 1-(4-bromophenyl)-3-buten-1-ol | Formaldehyde | (R,R)-Thiourea Catalyst | Toluene | 88 | >20:1 | 94 |

| 3 | 1-cyclohexyl-3-buten-1-ol | Formaldehyde | (R,R)-Thiourea Catalyst | Toluene | 75 | >20:1 | 92 |

| 4 | Pent-4-en-1-ol | Benzaldehyde | (R,R)-Thiourea Catalyst | Toluene | 82 | 10:1 | 90 |

| 5 | Hex-5-en-2-ol | Formaldehyde | (R,R)-Thiourea Catalyst | Toluene | 78 | >20:1 | 93 |

| Table 1: Performance of Chiral Thiourea/HCl Co-catalyzed Prins Cyclizations for the Synthesis of 4-Chlorotetrahydropyran Derivatives.[5] |

Applications in the Synthesis of Biologically Active Molecules

The utility of this compound as a chiral building block is vividly demonstrated in the synthesis of numerous pharmaceuticals and natural products. The tetrahydropyran ring can act as a conformationally restricted isostere for a cyclohexane (B81311) ring, often leading to improved metabolic stability and binding affinity.[1]

Omarigliptin (B609743) (Marizev®)

Omarigliptin is a long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[6][7] Its structure features a substituted tetrahydropyran ring that is crucial for its pharmacological activity. The synthesis of omarigliptin involves the reductive amination of a tetrahydropyranone intermediate with a methylsulfonylpyrrolopyrazole moiety.[6] The stereochemistry of the tetrahydropyran ring is critical for its potent and selective inhibition of the DPP-4 enzyme.[7]

Gilteritinib (B612023) (Xospata®)

Gilteritinib is a FMS-like tyrosine kinase 3 (FLT3) inhibitor used for the treatment of acute myeloid leukemia (AML).[8] The molecule incorporates an amino-tetrahydropyran substituent, a common feature in modern kinase inhibitors that can enhance drug-target interactions.[1] The synthesis of gilteritinib involves the coupling of a substituted pyrazine (B50134) core with a chiral aminotetrahydropyran fragment.[8]

HCV NS5A Inhibitor BMS-986097

In the development of treatments for Hepatitis C, Bristol-Myers Squibb chemists, in collaboration with the Baran laboratory, undertook a challenging synthesis of a chiral tetrahydropyran fragment for the HCV NS5A inhibitor BMS-986097.[1] This synthesis highlights the importance of developing novel and efficient methods for constructing complex chiral building blocks.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of successful synthetic chemistry. The following sections provide step-by-step methodologies for key transformations involving this compound and its derivatives.

Protocol 1: Enzymatic Resolution of (±)-2-Acetoxymethyl-3,4-dihydro-2H-pyran

This protocol details the enzymatic resolution of a racemic acetate (B1210297) precursor to yield enantiomerically enriched (R)-3,4-dihydro-2H-pyran-2-methanol using Porcine Pancreatic Lipase (PPL).[1]

Materials:

-

(±)-2-Acetoxymethyl-3,4-dihydro-2H-pyran

-

Phosphate (B84403) buffer (0.01 M, pH 7.6)

-

Porcine Pancreatic Lipase (PPL)

-

3N Sodium Hydroxide (NaOH)

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a stirred mixture of phosphate buffer (4.2 L), add a solution of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran (29.5 g, 189.1 mmol) in acetone (145 mL) at room temperature.

-

Stir the mixture for 5 minutes, then add Porcine Pancreatic Lipase (PPL) (2.8 g).

-

Maintain the pH of the reaction mixture at 7.6 by the constant addition of 3N NaOH.

-

Monitor the progress of the reaction by HPLC using a chiral column. An additional portion of PPL (0.7 g) may be added after 24 hours if the reaction is proceeding slowly.

-

After completion of the reaction (typically 4 days), extract the mixture with ethyl acetate (4 x 700 mL).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on neutral aluminum oxide using a 25% ethyl acetate in hexane eluent to afford (R)-2-acetoxymethyl-3,4-dihydro-2H-pyran.

Protocol 2: Enantioselective Prins Cyclization to a 4-Chlorotetrahydropyran Derivative

This protocol is a representative procedure for the enantioselective synthesis of a 4-chlorotetrahydropyran derivative using a chiral thiourea catalyst, adapted from the work of Jacobsen and co-workers.[5]

Materials:

-

(R,R)-Thiourea Catalyst (e.g., (R,R)-N,N'-bis(3,5-bis(trifluoromethyl)phenyl)thiourea derivative of 1,2-diaminocyclohexane)

-

1-phenyl-3-buten-1-ol

-

Paraformaldehyde

-

Anhydrous Toluene

-

Hydrogen Chloride solution (e.g., 4 M in 1,4-dioxane)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Ethyl acetate

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the (R,R)-thiourea catalyst (0.05 mmol, 5 mol%).

-

Add anhydrous toluene (5.0 mL) and cool the solution to the desired reaction temperature (e.g., -20 °C).

-

Add a solution of 1-phenyl-3-buten-1-ol (1.0 mmol, 1.0 equiv) in anhydrous toluene (2.0 mL) dropwise.

-

Add paraformaldehyde (1.5 mmol, 1.5 equiv) in one portion.

-

Add a solution of hydrogen chloride (e.g., 4 M in 1,4-dioxane, 0.1 mmol, 10 mol%) dropwise.

-

Stir the reaction mixture at the specified temperature for the required time (e.g., 24-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired (2R,4S)-4-chloro-2-phenyltetrahydropyran.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate a key catalytic cycle and a general experimental workflow.

Caption: Catalytic cycle of a chiral phosphoric acid-catalyzed intramolecular oxa-Michael reaction.

Caption: General experimental workflow for synthesis and chiral analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

The Dual Role of Tetrahydropyran-2-methanol: A Niche Precursor for THP Ethers and a Versatile Synthetic Building Block

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrahydropyranyl (THP) ether is a cornerstone of protecting group chemistry, indispensable for the temporary masking of hydroxyl functionalities in multi-step organic synthesis. Its widespread use stems from its ease of installation, stability across a broad spectrum of non-acidic reaction conditions, and facile cleavage under mild acidic protocols. While 3,4-dihydro-2H-pyran (DHP) is the universally recognized and dominant precursor for the formation of THP ethers, tetrahydropyran-2-methanol presents a less common, yet viable, alternative pathway and serves as a valuable chiral building block in its own right, particularly in the landscape of drug discovery.

This technical guide elucidates the role of this compound as a precursor to THP ethers, contrasting its application with the standard DHP-based methodology. It provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and the broader synthetic utility of this versatile compound.

THP Ether Formation: The Conventional Pathway using 3,4-Dihydro-2H-pyran (DHP)

The industry-standard method for the protection of alcohols as THP ethers involves the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP). This reaction is efficient, proceeds under mild conditions, and is applicable to a wide array of primary, secondary, and tertiary alcohols.

Reaction Mechanism

The formation of a THP ether from DHP is an acid-catalyzed process that proceeds via a resonance-stabilized oxocarbenium ion intermediate. The key steps are:

-

Protonation of DHP : The acid catalyst protonates the double bond of DHP.

-

Formation of an Oxocarbenium Ion : This leads to the formation of a resonance-stabilized carbocation.

-

Nucleophilic Attack : The alcohol acts as a nucleophile, attacking the carbocation to form a new carbon-oxygen bond.

-

Deprotonation : A weak base removes the proton from the newly added oxygen, regenerating the acid catalyst and yielding the THP ether.

A drawback of this method is the introduction of a new stereocenter at the anomeric carbon, which can result in a mixture of diastereomers if the starting alcohol is chiral.

Catalytic Systems and Reaction Conditions

A variety of acidic catalysts can be employed for the synthesis of THP ethers from DHP. The choice of catalyst is often dictated by the acid sensitivity of the substrate.

| Catalyst | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Reference |

| p-Toluenesulfonic acid (p-TsOH) | Dichloromethane (B109758) (DCM) | Room Temperature | 0.5 - 2 h | 90-98 | [1] |

| Pyridinium p-toluenesulfonate (PPTS) | Dichloromethane (DCM) | Room Temperature | 2 - 8 h | 85-95 | [2] |

| Amberlyst-15 | Methanol or DCM | Room Temperature | 1 - 5 h | 90-99 | [3] |

| Bismuth Triflate (Bi(OTf)₃) | Solvent-free | Room Temperature | 0.5 - 1.5 h | 92-98 | [4] |

| Iodine (I₂) | Dichloromethane (DCM) | Room Temperature | 0.25 - 1 h | 90-97 | N/A |

| Cerium(III) chloride (CeCl₃·7H₂O) / NaI | Solvent-free | Room Temperature | 0.1 - 0.5 h | 95-99 | [4] |

Experimental Protocol: General Procedure for THP Protection of a Primary Alcohol using p-TsOH

-

Dissolution : To a solution of the primary alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM), add 3,4-dihydro-2H-pyran (DHP) (1.2 equivalents).[1]

-

Catalysis : Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 equivalents) to the reaction mixture.[1]

-

Reaction : Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).[1]

-

Quenching : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[1]

-

Extraction : Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.[1]

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude THP-protected alcohol.[1]

-

Purification : If necessary, purify the product by column chromatography on silica (B1680970) gel.[1]

This compound as a Precursor via the Mitsunobu Reaction

While less conventional, THP ethers can be generated from this compound using the Mitsunobu reaction. This method is particularly useful for substrates that are sensitive to acidic conditions and proceeds with a characteristic inversion of stereochemistry at the alcohol's chiral center.

Reaction Mechanism

The Mitsunobu reaction involves the conversion of a primary or secondary alcohol into a variety of functional groups, including ethers. The reaction utilizes a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

-

Betaine (B1666868) Formation : Triphenylphosphine attacks the azodicarboxylate (e.g., DEAD) to form a betaine intermediate.

-

Proton Transfer : The betaine deprotonates the nucleophile (in this case, the alcohol to be protected, R-OH) to form an ion pair.

-

Alkoxyphosphonium Salt Formation : The alkoxide attacks the activated phosphonium (B103445) species, displacing the azodicarboxylate byproduct and forming a key alkoxyphosphonium salt. This step activates the hydroxyl group of this compound, turning it into a good leaving group.

-

Sₙ2 Displacement : The deprotonated alcohol (R-O⁻) then acts as a nucleophile, attacking the activated methylene (B1212753) group of the alkoxyphosphonium salt in an Sₙ2 fashion. This results in the formation of the desired THP ether and triphenylphosphine oxide as a byproduct.

Quantitative Data

Specific quantitative data for the formation of a wide range of THP ethers using this compound via the Mitsunobu reaction is not extensively tabulated in the literature, underscoring its niche status for this particular application. However, the Mitsunobu reaction is known to generally provide good to excellent yields (typically 60-90%) for the etherification of unhindered primary and secondary alcohols.[5] The reaction is highly dependent on the steric hindrance of both the alcohol and the nucleophile.

| Substrate Alcohol (R-OH) | Conditions | Yield (%) | Notes |

| Primary Aliphatic Alcohols | PPh₃, DEAD, THF, 0 °C to RT | Generally Good | Less steric hindrance leads to higher yields. |

| Secondary Aliphatic Alcohols | PPh₃, DEAD, THF, 0 °C to RT | Moderate to Good | Yields are sensitive to steric bulk around the hydroxyl group. Inversion of stereochemistry is observed. |

| Phenols | PPh₃, DEAD, THF, 0 °C to RT | Good to Excellent | Phenols are sufficiently acidic to act as effective nucleophiles. |

Experimental Protocol: General Procedure for THP Ether Synthesis via Mitsunobu Reaction

-

Setup : To a solution of the alcohol to be protected (1.0 equivalent), this compound (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous tetrahydrofuran (B95107) (THF), cool the mixture to 0 °C in an ice bath.

-

Addition of Azodicarboxylate : Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise to the cooled solution. Maintain the temperature below 10 °C during the addition.

-

Reaction : Allow the reaction mixture to warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by TLC.

-

Workup : Concentrate the reaction mixture under reduced pressure. The resulting residue will contain the product along with triphenylphosphine oxide and the hydrazine byproduct.

-

Purification : Purify the crude product by flash column chromatography on silica gel to separate the THP ether from the byproducts. The non-polar nature of the byproducts often requires a gradient elution.

This compound as a Synthetic Building Block in Drug Development

Beyond its role in THP ether formation, this compound is a valuable chiral building block in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). The tetrahydropyran (B127337) ring is a common motif in many natural products and approved drugs, where it can serve as a bioisosteric replacement for a cyclohexane (B81311) ring, improving properties such as solubility and metabolic stability.[6]

The bifunctional nature of this compound, with its nucleophilic hydroxyl group and stable heterocyclic core, allows for its incorporation into larger molecular scaffolds. It is utilized in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C6H12O2 | CID 7524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

The Role of Tetrahydropyran-2-methanol in the Flavor and Fragrance Industry: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydropyran-2-methanol (CAS No. 100-72-1), also known as 2-(Hydroxymethyl)tetrahydropyran, is a versatile heterocyclic organic compound. While not typically utilized as a standalone flavor or fragrance ingredient, it serves as a crucial chemical intermediate and building block in the synthesis of various aroma chemicals.[1][2] Its stable tetrahydropyran (B127337) ring structure and reactive primary alcohol group make it a valuable precursor for creating a range of fragrant compounds, particularly tetrahydropyranyl ethers, which can possess desirable olfactory properties.[3][4] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound and its derivatives within the flavor and fragrance industry.

Physicochemical and Toxicological Properties of this compound

A thorough understanding of the physical, chemical, and safety properties of this compound is essential for its handling and use in synthesis. The data presented below has been compiled from various chemical and safety data sources.

| Property | Value |

| Molecular Formula | C₆H₁₂O₂ |

| Molecular Weight | 116.16 g/mol |

| Appearance | Colorless to very slightly yellow liquid |

| Boiling Point | 187 °C (lit.) |

| Density | 1.027 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.458 (lit.) |

| Vapor Pressure | 0.4 mmHg at 20 °C |

| Flash Point | 76 °C (168.8 °F) - closed cup |

| Solubility | Soluble in water, alcohol |

| Oral LD50 (Rat) | 3730 mg/kg |

| Dermal LD50 (Rabbit) | 4 mL/kg |

Role as a Precursor in Fragrance Synthesis

The primary application of this compound in the fragrance industry is as a precursor to synthesize other aroma chemicals.[1][2] The hydroxyl group can be readily etherified with various alcohols to produce tetrahydropyranyl ethers, a class of compounds that includes members with interesting and commercially valuable odor profiles.[3] The tetrahydropyran moiety itself can contribute to the overall character of the final fragrance molecule.

The general logic for its use follows a path from a non-fragrant precursor to a final, functional aroma chemical. This workflow highlights its indirect but significant contribution to the fragrance palette.

Sensory Properties of Tetrahydropyranyl Ether Derivatives

While this compound itself is not noted for a distinct odor profile for fragrance applications, its ether derivatives can exhibit a range of scents.[3][5] The odor character is largely dependent on the structure of the alcohol used in the etherification reaction. A study on various tetrahydropyranyl ethers revealed several with floral, green, and fruity notes.

| Alcohol Precursor | Resulting Tetrahydropyranyl Ether Odor Profile |

| p-tert-butylphenol | Intense floral note, with some similarity to Lilial |

| p-isopropylphenol | Floral, with similarity to Cyclamen Aldehyde |

| 3-Nonanol (one diastereomer) | Floral character with secondary notes |

| 2-Decanol (one diastereomer) | Floral character with secondary notes |

| Unsaturated Alcohols | Predominantly "green" notes |

Source:[3]

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the high-pressure reaction of tetrahydrofuran (B95107) with carbon monoxide and hydrogen.

Materials:

-

Tetrahydrofuran

-

Reduced cobalt oxide catalyst

-

Hydrogen gas

-

Carbon monoxide gas

-

Silver-lined pressure-resistant reaction tube (e.g., 400 cc capacity)

Procedure:

-

Charge the pressure-resistant reaction tube with tetrahydrofuran and the reduced cobalt oxide catalyst.

-

Seal the vessel and pressurize with hydrogen gas at room temperature (e.g., to 400 atm).

-

Increase the temperature to the reaction temperature (e.g., 200 °C).

-

Inject carbon monoxide to adjust the pressure to the desired level (e.g., 1000 atm).

-

Maintain the reaction at the set temperature and pressure for a specified duration (e.g., 4 hours), continually supplying carbon monoxide to maintain pressure.

-

After the reaction period, cool the vessel and carefully vent the excess gases.

-

Discharge the contents and isolate the this compound by distillation.

This protocol is adapted from a patented synthesis and requires specialized high-pressure equipment. Appropriate safety precautions must be taken.

General Protocol for the Synthesis of Fragrant Tetrahydropyranyl Ethers

The synthesis of tetrahydropyranyl ethers from an alcohol is a common transformation in organic chemistry, often utilizing 3,4-dihydro-2H-pyran as the tetrahydropyranyl source under acidic catalysis.[4] This general method can be adapted for the synthesis of fragrant ethers using various alcohol precursors.

Materials:

-

Alcohol precursor (e.g., p-tert-butylphenol)

-

3,4-Dihydro-2H-pyran (DHP)

-

Acid catalyst (e.g., p-toluenesulfonic acid (TsOH) or pyridinium (B92312) p-toluenesulfonate (PPTS))

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equivalent) in anhydrous DCM in a round-bottom flask.

-

Add 3,4-dihydro-2H-pyran (1.2-1.5 equivalents) to the solution.

-

Add a catalytic amount of the acid catalyst (e.g., 0.01-0.05 equivalents of TsOH).

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield the pure tetrahydropyranyl ether.

Olfactory Receptor Interaction: A Mechanistic Overview

The perception of odor begins with the interaction of volatile molecules with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal epithelium. While specific ORs that bind to tetrahydropyranyl ether derivatives have not been definitively identified, the general mechanism of olfactory signal transduction is well-understood.

The binding of a fragrant molecule, such as a floral tetrahydropyranyl ether, to its specific OR(s) induces a conformational change in the receptor. This activates a cascade of intracellular events, leading to the opening of ion channels, depolarization of the neuron, and the generation of an action potential. This signal is then transmitted to the olfactory bulb in the brain, where it is processed, leading to the perception of a specific scent. The structural characteristics of the tetrahydropyranyl ether, including its shape, size, and functional groups, determine which ORs it will bind to and, consequently, its perceived odor profile.

Regulatory and Safety Considerations

This compound is not listed as a Generally Recognized as Safe (GRAS) substance by the Flavor and Extract Manufacturers Association (FEMA), which is consistent with its primary role as a chemical intermediate rather than a direct food additive.[7][8][9] For fragrance applications, any new chemical, including derivatives of this compound, must undergo rigorous safety testing to comply with regulations such as those set by the European Chemicals Agency (ECHA) and the International Fragrance Association (IFRA).[10] These evaluations typically include assessments of skin sensitization, phototoxicity, and other potential adverse effects. The declaration of "not for fragrance use" by some suppliers likely pertains to its use as an end-product ingredient, underscoring its intended application as a precursor in further manufacturing.[5]

Conclusion

This compound is a valuable, though often behind-the-scenes, molecule in the flavor and fragrance industry. Its utility lies not in its own sensory properties, but in its capacity as a versatile and stable chemical intermediate. By serving as a foundational building block for the synthesis of fragrant tetrahydropyranyl ethers, it enables the creation of novel aroma chemicals with a spectrum of desirable notes, from floral to green. A comprehensive understanding of its physicochemical properties, synthetic transformations, and the olfactory characteristics of its derivatives is essential for researchers and developers aiming to innovate within the complex and creative field of flavor and fragrance science. Future research into the specific olfactory receptors that bind to these pyran-based aroma chemicals could further elucidate their structure-activity relationships and pave the way for the rational design of new and impactful fragrance ingredients.

References

- 1. nbinno.com [nbinno.com]

- 2. How are intermediates used in the synthesis of flavors and fragrances? - Blog [shochem.com]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 5. This compound, 100-72-1 [thegoodscentscompany.com]

- 6. This compound 98 100-72-1 [sigmaaldrich.com]

- 7. femaflavor.org [femaflavor.org]

- 8. femaflavor.org [femaflavor.org]

- 9. femaflavor.org [femaflavor.org]

- 10. ec.europa.eu [ec.europa.eu]

Methodological & Application

Application Notes and Protocols for the Synthesis of Tetrahydropyranyl (THP) Ethers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of hydroxyl groups is a critical strategic element in the design and execution of multi-step organic syntheses, particularly within the pharmaceutical and fine chemical industries. The tetrahydropyranyl (THP) group is a widely employed protecting group for alcohols due to its straightforward introduction, general stability across a broad range of non-acidic reaction conditions, and facile removal under mild acidic conditions.[1][2] THP ethers are acetals formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[2][3][4]

It is important to clarify that the direct reagent for the formation of THP ethers is 3,4-dihydro-2H-pyran (DHP), not tetrahydropyran-2-methanol. The latter may be conceptually considered a hydrated form of the THP-protected methanol, but it is DHP that serves as the vinyl ether precursor for the protection of alcohols.[5]

THP ethers exhibit stability towards strongly basic conditions, organometallic reagents such as Grignard and organolithium reagents, metal hydrides, and various oxidizing and reducing agents.[1] A key consideration in the use of THP protection is the formation of a new stereocenter at the anomeric carbon, which can lead to a mixture of diastereomers if the alcohol substrate is chiral.[1][2]

These application notes provide detailed protocols for the protection of alcohols as THP ethers and their subsequent deprotection, supported by quantitative data and reaction mechanisms.

Reaction Mechanism